3-Fluoro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide
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Overview
Description
3-Fluoro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a methoxypiperidine group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Methoxypiperidine Intermediate: The methoxypiperidine group is synthesized through a series of reactions starting from piperidine. Methoxylation is achieved using methanol in the presence of a suitable catalyst.
Coupling with Fluorobenzoyl Chloride: The methoxypiperidine intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. This step forms the desired benzamide structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxypiperidine group can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the benzamide group can yield amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The methoxypiperidine group may interact with receptor sites, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-N-(4-methoxyphenyl)benzamide
- 3-Fluoro-N-(4-methylphenyl)benzamide
- 2-Fluoro-N-(4-methoxyphenyl)benzamide
Uniqueness
3-Fluoro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide is unique due to the presence of the methoxypiperidine group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, receptor binding affinity, and overall pharmacokinetic profile compared to similar benzamides.
Properties
IUPAC Name |
3-fluoro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-18-6-3-11-22(13-18)17-9-7-16(8-10-17)21-19(23)14-4-2-5-15(20)12-14/h2,4-5,7-10,12,18H,3,6,11,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBOEIZAGOPYKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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